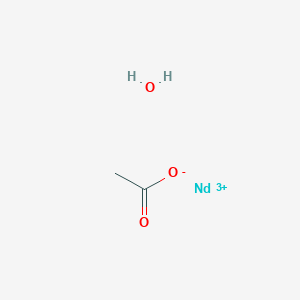
Neodymium(3+);acetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium(III) acetate hydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the dissolution of the oxide, resulting in the formation of neodymium(III) acetate hydrate .
Industrial Production Methods: In industrial settings, neodymium(III) acetate hydrate is produced by reacting neodymium oxide with acetic acid under controlled conditions. The resulting solution is then evaporated to yield the hydrated form of neodymium(III) acetate .
Chemical Reactions Analysis
Types of Reactions: Neodymium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: Neodymium(III) acetate can be oxidized to form neodymium(IV) compounds under specific conditions.
Reduction: It can be reduced to neodymium(II) compounds using suitable reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Ligand exchange reactions often involve reagents like sodium acetate (NaOAc) or other carboxylates.
Major Products Formed:
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate (Nd(CH₃COO)₂)
Substitution: Various neodymium complexes with different ligands
Scientific Research Applications
Neodymium(III) acetate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of neodymium(III) acetate hydrate involves its ability to coordinate with various ligands, forming stable complexes. The neodymium ion (Nd³⁺) interacts with oxygen atoms from the acetate groups, creating a coordination environment that can be tailored for specific applications. This coordination chemistry is crucial for its use in catalysis and material synthesis .
Comparison with Similar Compounds
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison: Neodymium(III) acetate hydrate is unique due to its specific coordination properties and solubility characteristics. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate hydrate forms more stable complexes with certain ligands, making it particularly useful in the synthesis of neodymium-doped materials . Additionally, its distinct light purple color and solubility behavior set it apart from other similar compounds .
Properties
Molecular Formula |
C2H5NdO3+2 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
neodymium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Nd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
InChI Key |
FYORTKADRAQHGT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















